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Compound of Interest

Compound Name: 2-Ethyl-4-nitrophenol

Cat. No.: B3051496

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectral characteristics and synthetic pathways of chemical compounds is
paramount. This technical guide provides an in-depth look at the spectroscopic data and
experimental protocols related to 2-Ethyl-4-nitrophenol, a key aromatic intermediate.

Summary of Spectroscopic Data

While extensive experimental data for 2-Ethyl-4-nitrophenol is not readily available in publicly
accessible databases, predicted data and analysis of structurally similar compounds provide
valuable insights into its spectroscopic profile. The following tables summarize the anticipated
and, where available, reported data for its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR): The proton NMR spectrum of 2-Ethyl-4-nitrophenol is expected to
show distinct signals corresponding to the ethyl and aromatic protons. The ethyl group would
present as a triplet for the methyl protons and a quartet for the methylene protons, a result of
spin-spin coupling. The aromatic protons would appear as multiplets in the downfield region,
with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-
donating hydroxyl and ethyl groups.

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display separate signals for
each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are
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significantly affected by the attached functional groups. The carbon bearing the nitro group is
expected to be deshielded and appear at a lower field, while the carbon attached to the
hydroxyl group will be shielded. The ethyl group carbons will appear in the upfield region of the

spectrum.
1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~1.2 (t, 3H) -CHs
~2.7(q, 2H) -CH2-
~7.0-8.2 (m, 3H) Ar-H
~10.5 (s, 1H) -OH

Note: Predicted values are based on computational models and data from analogous
compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Ethyl-4-nitrophenol will exhibit characteristic absorption bands
corresponding to its functional groups. A broad band in the region of 3200-3600 cm~1 is
indicative of the O-H stretching of the phenolic hydroxyl group. Strong asymmetric and
symmetric stretching vibrations for the nitro group (NO2z) are expected around 1520 cm~* and
1340 cm™1, respectively. C-H stretching vibrations of the aromatic ring and the ethyl group will
appear around 3100-3000 cm~* and 2980-2850 cm~1, respectively.

| Infrared (IR) Spectroscopy (Predicted) | | :--- | :--- | | Frequency (cm~?) | Vibrational Mode | |
3200-3600 (broad) | O-H stretch (phenolic) | | 3100-3000 | C-H stretch (aromatic) | | 2980-2850
| C-H stretch (aliphatic) | | ~1520 | N-O asymmetric stretch (NO2) | | ~1340 | N-O symmetric
stretch (NO2) | | ~1600, ~1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry of 2-Ethyl-4-nitrophenol is predicted to show a molecular ion peak ([M]*)
corresponding to its molecular weight (167.16 g/mol ). Fragmentation patterns would likely
involve the loss of the nitro group, the ethyl group, and other characteristic fragments.
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PubChemlLite provides predicted collision cross-section data for various adducts, which can be
useful in advanced mass spectrometry analyses.

| Mass Spectrometry (MS) (Predicted) | | :--- | :--- | | m/z | Assignment | | 167 | [M]* | | 138 | [M-
C2Hs]* | | 121 | [M-NO2]™* |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 2-Ethyl-4-
nitrophenol are not widely published. However, a general procedure for the nitration of a
similar compound, 2-(2-methoxyethyl)phenol, can be adapted. This process typically involves
the electrophilic aromatic substitution of 2-ethylphenol using a nitrating agent under controlled
conditions.

General Synthesis Protocol: Nitration of 2-Ethylphenol

A plausible synthetic route to 2-Ethyl-4-nitrophenol involves the nitration of 2-ethylphenol.
This reaction must be carefully controlled to favor the formation of the desired para-nitro isomer
and minimize the production of the ortho-isomer and dinitrated byproducts.

e Reaction Setup: 2-Ethylphenol is dissolved in a suitable solvent, such as glacial acetic acid
or a chlorinated solvent.

e Cooling: The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath to
control the exothermic reaction.

» Addition of Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid
or a milder nitrating agent like sodium nitrate in an acidic medium, is added dropwise to the
cooled solution with vigorous stirring.

e Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) to determine the consumption of the starting material and the formation of the product.

e Workup: Once the reaction is complete, the mixture is poured into ice water to quench the
reaction and precipitate the crude product. The product is then extracted with an organic
solvent.
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 Purification: The crude product, which is likely a mixture of isomers, is purified using column
chromatography or recrystallization to isolate the 2-Ethyl-4-nitrophenol.

General Spectroscopic Analysis Protocol

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a 300, 400, or 500
MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCls, DMSO-de)
with a small amount of tetramethylsilane (TMS) added as an internal standard.

e IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR)
spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable
solvent.

e Mass Spectrometry: Mass spectra can be acquired using various techniques, such as
electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a
quadrupole or time-of-flight (TOF) detector.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a synthesized compound like 2-Ethyl-4-nitrophenol.

Spectroscopic Analysis

Synthesis & Purification
Synthesis of > Purification
2-Ethyl-4-nitrophenol (e.g., Chromatography)

Data Interpretation & Characterization

Final Structure
Confirmed

Structural
Elucidation

>| Final_Structure

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b3051496?utm_src=pdf-body
https://www.benchchem.com/product/b3051496?utm_src=pdf-body
https://www.benchchem.com/product/b3051496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Ethyl-4-
nitrophenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3051496#spectroscopic-data-for-2-ethyl-4-
nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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